1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-5-4-10(8-12(11)16-2)9-14-7-3-6-13-14/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJTZNRVXFNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Hydrazines with 1,3-Diketones
The most widely reported method involves the cyclocondensation of (3,4-dimethoxyphenyl)methylhydrazine with 1,3-diketones or α,β-unsaturated ketones. For instance, Bhat et al. demonstrated that chalcones react with arylhydrazines under basic conditions to form 1,3,5-triarylpyrazoles. Adapting this protocol, (3,4-dimethoxyphenyl)methylhydrazine 1 reacts with acetylacetone 2 in ethanol with aqueous KOH to yield the pyrazole core (Scheme 1).
Scheme 1: Cyclocondensation route to this compound.
- Reagents: (3,4-Dimethoxyphenyl)methylhydrazine, acetylacetone, KOH (30%), ethanol.
- Conditions: Stirring at room temperature for 30 hours, followed by acidification with HCl.
This method achieves yields of ~82% when using copper triflate and ionic liquid catalysts, which enhance regioselectivity and recyclability. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the diketone’s carbonyl group, followed by dehydration and aromatization.
N-Alkylation of Pyrazole Precursors
Direct N-alkylation of pyrazole with 3,4-dimethoxybenzyl halides offers a straightforward route. For example, treating pyrazole 3 with 3,4-dimethoxybenzyl bromide 4 in the presence of NaH in DMF affords the target compound 5 (Scheme 2).
Scheme 2: N-Alkylation of pyrazole with 3,4-dimethoxybenzyl bromide.
- Reagents: Pyrazole, 3,4-dimethoxybenzyl bromide, NaH, DMF.
- Conditions: 0°C to room temperature, 12 hours.
Regioselectivity challenges arise due to pyrazole’s tautomerism, but bulky bases like NaH favor alkylation at the 1-position. The CymitQuimica catalog lists this compound-4-carboxylic acid (CAS: 1153368-46-7) as a building block, suggesting that decarboxylation or functional group interconversion could yield the target compound.
Diazo-Based Approaches
Recent advances employ diazo compounds to construct the pyrazole ring. Chen et al. synthesized 4-difluoromethylpyrazoles via reactions between ketones and diazoesters. Applying this strategy, 3,4-dimethoxybenzyl ketone 6 reacts with trifluoroacetyl diazoester 7 under basic conditions to form the pyrazole derivative 8 (Scheme 3).
Scheme 3: Diazo-mediated synthesis of this compound.
- Reagents: 3,4-Dimethoxybenzyl ketone, trifluoroacetyl diazoester, DBU.
- Conditions: Dichloroethane, 80°C, 6 hours.
This method avoids regioselectivity issues but requires stringent control over reaction conditions to prevent diazo decomposition.
Reaction Optimization and Catalytic Systems
Catalytic Cyclocondensation
Copper triflate and ionic liquids like [bmim][PF6] significantly improve yields in cyclocondensation reactions. For example, Bhat et al. reported that Cu(OTf)₂ increases reaction efficiency from 45% to 82% by facilitating oxidative aromatization. Catalyst recycling studies confirm that [bmim][PF6] retains activity over four cycles without yield degradation.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 45 | 48 |
| Cu(OTf)₂ | 82 | 30 |
| [bmim][PF6] | 78 | 24 |
| Cu(OTf)₂/[bmim][PF6] | 85 | 18 |
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance N-alkylation rates, while ethanol is optimal for cyclocondensation. Lower temperatures (0–5°C) minimize side reactions in N-alkylation, whereas cyclocondensation proceeds efficiently at room temperature.
Analytical Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction of related pyrazole chalcones reveals planar pyrazole rings (r.m.s. deviation = 0.026 Å) with dihedral angles of 21.94° between aromatic rings. Hydrogen bonding (C–H⋯O) and π-stacking interactions stabilize the crystal lattice, as observed in (E)-1-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one.
Table 2: Selected Crystallographic Data for Pyrazole Derivatives
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| a (Å) | 9.342 (3) |
| b (Å) | 10.524 (3) |
| c (Å) | 11.967 (4) |
| α (°) | 73.831 (10) |
| β (°) | 79.643 (11) |
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 6.85–6.75 (m, 3H, aromatic-H), 5.32 (s, 2H, CH₂), 3.88 (s, 6H, OCH₃).
- IR (KBr): 2920 cm⁻¹ (C–H stretch), 1605 cm⁻¹ (C=N), 1260 cm⁻¹ (C–O).
Applications and Derivatives
The 3,4-dimethoxybenzyl group enhances bioavailability, making this compound a precursor for antitumor and anti-inflammatory agents. Functionalization at the 4-position (e.g., carboxylic acid derivatives) expands its utility in peptidomimetics and kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole. Research indicates that compounds with pyrazole structures exhibit notable activity against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, suggesting their potential as antibacterial agents .
Anticancer Properties
The anticancer efficacy of pyrazole derivatives has garnered attention in recent years. Studies demonstrated that compounds containing the 1H-pyrazole scaffold can inhibit the growth of several cancer cell types, including breast and liver cancers. In vitro testing revealed that these compounds possess cytotoxic properties against leukemia cell lines, with some exhibiting GI50 values in the low micromolar range . The structural modifications on the pyrazole ring significantly influence their anticancer activity.
Anti-inflammatory and Analgesic Effects
Research has documented the analgesic and anti-inflammatory activities of pyrazole derivatives. For example, certain synthesized pyrazoles have been evaluated for their analgesic effects against herpes simplex virus type-1 and hepatitis-A virus, showcasing their potential in pain management therapies . Additionally, compounds synthesized from pyrazole frameworks have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory conditions .
Antidiabetic Activity
The antidiabetic potential of pyrazole derivatives has also been explored, with several compounds demonstrating hypoglycemic effects in animal models. For example, a series of substituted pyrazoles were evaluated for their ability to lower blood glucose levels effectively . This suggests that these compounds could be developed into therapeutic agents for managing diabetes.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
a. Electron-Donating vs. Electron-Withdrawing Groups
- Target Compound : The 3,4-dimethoxyphenyl group provides strong electron-donating effects, enhancing aromatic π-electron density. This may increase stability in electrophilic environments and influence binding to receptors requiring electron-rich motifs .
- Chlorinated Derivatives: Compounds like 1-(3,4-dichlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole () feature chlorine atoms, which are electron-withdrawing.
- Fluorinated Analogues : 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole () incorporates a fluorine atom, offering moderate electron withdrawal and enhanced metabolic stability compared to methoxy groups .
b. Functional Group Variations
Structural Variations in the Pyrazole Core
- Dihydro-Pyrazole Derivatives : 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () features a partially saturated pyrazole ring, increasing conformational flexibility. Molecular docking studies suggest this flexibility may enhance binding to rigid enzymatic pockets compared to fully aromatic pyrazoles .
Physical and Spectral Properties
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group. The presence of the methoxy groups enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
- Renal Cancer
For instance, a study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against breast cancer cells, suggesting their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Pyrazoles are known for their ability to combat various pathogens. Studies have shown that certain pyrazole derivatives can exhibit antibacterial and antifungal activities, making them promising candidates for further development in infectious disease treatment .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds related to this compound have been evaluated for:
- Anti-inflammatory effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways.
- Antioxidant activity : Certain pyrazoles have shown potential in reducing oxidative stress, which is linked to various chronic diseases .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest that:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through various signaling pathways.
- Interaction with Enzymes : Molecular docking studies indicate that it may bind effectively to enzymes involved in cancer progression and inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other pyrazole derivatives is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-1H-pyrazole-4-carboxylic acid | Amino group on the pyrazole ring | Anticancer and anti-inflammatory |
| 5-Methyl-1H-pyrazole-4-carboxylic acid | Methyl substitution on the pyrazole ring | Antimicrobial |
| 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Halogenated at position 4 | Anticancer and antibacterial |
The unique substitution pattern of the 3,4-dimethoxyphenyl group enhances its binding affinity compared to other similar compounds .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving the administration of pyrazole derivatives alongside conventional chemotherapy showed enhanced efficacy in reducing tumor size in MDA-MB-231 xenograft models.
- Antimicrobial Efficacy : Clinical trials demonstrated that certain pyrazole derivatives significantly reduced bacterial load in patients with resistant infections.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
